molecular formula C11H8ClNS B13155905 3-Chloro-6-ethyl-1-benzothiophene-2-carbonitrile

3-Chloro-6-ethyl-1-benzothiophene-2-carbonitrile

Cat. No.: B13155905
M. Wt: 221.71 g/mol
InChI Key: GRMJTDKCJRTXKX-UHFFFAOYSA-N
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Description

3-Chloro-6-ethyl-1-benzothiophene-2-carbonitrile is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. This particular compound is characterized by the presence of a chlorine atom at the 3rd position, an ethyl group at the 6th position, and a carbonitrile group at the 2nd position of the benzothiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-ethyl-1-benzothiophene-2-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chlorobenzonitrile with ethyl thioglycolate in the presence of a base such as sodium hydride can yield the desired benzothiophene derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-ethyl-1-benzothiophene-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3rd position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiophenes, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

3-Chloro-6-ethyl-1-benzothiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-6-ethyl-1-benzothiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-ethyl-1-benzothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H8ClNS

Molecular Weight

221.71 g/mol

IUPAC Name

3-chloro-6-ethyl-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C11H8ClNS/c1-2-7-3-4-8-9(5-7)14-10(6-13)11(8)12/h3-5H,2H2,1H3

InChI Key

GRMJTDKCJRTXKX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C(=C(S2)C#N)Cl

Origin of Product

United States

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